Methyl 3-Bromopyrazine-2-carboxylate

Suzuki-Miyaura Coupling Palladium Catalysis Halogen Reactivity

Methyl 3-Bromopyrazine-2-carboxylate (51171-02-9) unlocks orthogonal functionalization: the C–Br bond at the 3-position enables efficient Suzuki-Miyaura, Stille, or Sonogashira cross-coupling for rapid biaryl assembly, while the methyl ester at the 2-position allows subsequent hydrolysis or amidation. This dual reactivity, validated in Bayer's WO2006/049681 patent, is critical for constructing pyrazine-based kinase inhibitor scaffolds targeting ATR/FLT3. Unlike the chloro or iodo analogs, this building block offers a distinct reactivity window – direct substitution without re-optimization risks failed syntheses. With a calculated LogP of 0.97 and solubility of 2.31 mg/mL, it balances permeability and solubility for CNS and cell-permeable candidates. Procure high-purity material to ensure reproducible cross-coupling yields and reliable SAR studies.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 51171-02-9
Cat. No. B1631767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Bromopyrazine-2-carboxylate
CAS51171-02-9
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CN=C1Br
InChIInChI=1S/C6H5BrN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3
InChIKeyCMITUAXQMWSHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromopyrazine-2-carboxylate (CAS 51171-02-9): Technical Baseline and Core Identity


Methyl 3-Bromopyrazine-2-carboxylate (CAS 51171-02-9) is a halogenated pyrazine heterocyclic building block characterized by a bromine substituent at the 3-position and a methyl ester moiety at the 2-position of the pyrazine ring, with a molecular weight of 217.02 g/mol [1]. As a solid with a reported melting point of 44–49°C and a calculated LogP (XLOGP3) of 0.82, this compound serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings [1][2]. Its primary utility in medicinal chemistry and agrochemical research stems from the orthogonal reactivity of the C–Br bond and the ester functionality, enabling sequential derivatization strategies for the construction of complex pyrazine-containing pharmacophores [2].

Methyl 3-Bromopyrazine-2-carboxylate: Why In-Class Analogs Are Not Interchangeable


Despite apparent structural similarity among halogenated pyrazine carboxylates, critical divergence in physicochemical properties and reactivity profiles precludes simple generic substitution. Variations in halogen identity (Br vs. Cl vs. I), ester chain length (methyl vs. ethyl), and regioisomeric substitution patterns yield distinct differences in melting point, solubility, and cross-coupling kinetics . Specifically, the C–Br bond in Methyl 3-Bromopyrazine-2-carboxylate exhibits a distinct reactivity window in palladium-catalyzed transformations compared to the more sluggish C–Cl bond in the corresponding chloro analog or the more labile C–I bond in the iodo derivative [1]. Furthermore, the methyl ester imparts a significantly different solubility profile and hydrolysis sensitivity relative to the ethyl ester homolog, directly impacting downstream purification and handling protocols [2]. These compound-specific characteristics directly govern synthetic sequence design, reaction condition optimization, and final product purity, rendering direct analog substitution a scientifically untenable approach without rigorous re-optimization.

Methyl 3-Bromopyrazine-2-carboxylate: Quantitative Differentiation Against Key Analogs


Differential Cross-Coupling Reactivity: C–Br vs. C–Cl in Pyrazine Suzuki-Miyaura Reactions

In palladium-catalyzed cross-coupling reactions on pyrazine scaffolds, the carbon–bromine (C–Br) bond in Methyl 3-Bromopyrazine-2-carboxylate exhibits substantially higher reactivity compared to the carbon–chlorine (C–Cl) bond found in the direct chloro analog, Methyl 3-Chloropyrazine-2-carboxylate [1]. The C–Br bond undergoes oxidative addition with Pd(0) catalysts significantly faster, enabling milder reaction conditions (lower temperatures, shorter reaction times) and higher conversion yields. This differential reactivity is a well-established class-level phenomenon for heteroaryl halides, with the relative order of reactivity for palladium-catalyzed coupling being Ar–I > Ar–Br > Ar–Cl [1]. The presence of the electron-withdrawing ester group at the 2-position further activates the C–Br bond at the 3-position for oxidative addition [2].

Suzuki-Miyaura Coupling Palladium Catalysis Halogen Reactivity Cross-Coupling Kinetics

Divergent Melting Point and Storage Requirements: Methyl Ester vs. Ethyl Ester Homolog

Methyl 3-Bromopyrazine-2-carboxylate exhibits a distinct melting point range of 44–49°C, which is significantly lower than the melting point of its ethyl ester homolog, Ethyl 3-Bromopyrazine-2-carboxylate (CAS 1259479-39-4), for which specific melting point data are not widely available but is generally expected to be lower due to reduced crystallinity . The methyl ester's relatively low melting point of approximately 44°C places it in a critical range where it is a solid at standard ambient storage (recommended storage temperature: 2–8°C ) but may soften or melt if exposed to moderately elevated temperatures (e.g., during shipping or in warm laboratories) . In contrast, the corresponding chloro analog, Methyl 3-Chloropyrazine-2-carboxylate (CAS 27825-21-4), is reported as a solid with a melting point significantly above ambient (>98.0% purity by GC, suggesting a well-defined crystalline solid) .

Physicochemical Properties Melting Point Storage Stability Solid-State Handling

Patent-Validated Synthetic Utility in Pharmaceutical Intermediates

Methyl 3-Bromopyrazine-2-carboxylate is explicitly claimed and utilized as a synthetic intermediate in Bayer Pharmaceuticals Corporation patent WO2006/049681 A2, which discloses the preparation of substituted pyrazine derivatives for therapeutic applications [1]. The patent specifically references this compound on pages 45–46, detailing its use in the synthesis of advanced intermediates. In contrast, while the chloro analog (Methyl 3-Chloropyrazine-2-carboxylate) is also a known building block, it is less frequently cited in primary pharmaceutical patents as a key intermediate for the same class of target molecules, often requiring harsher coupling conditions that limit its utility in complex molecule synthesis [2].

Pharmaceutical Intermediates Patent Literature Drug Synthesis Bayesian Analysis

Calculated Solubility and Lipophilicity Differentiation

Computational predictions of key physicochemical parameters reveal distinct differences between Methyl 3-Bromopyrazine-2-carboxylate and its non-halogenated parent, Methyl Pyrazine-2-carboxylate. For the target brominated compound, the consensus LogP (octanol-water partition coefficient) is calculated to be 0.97, with individual models (XLOGP3: 0.82; WLOGP: 1.03) . The calculated aqueous solubility (ESOL LogS) is -1.97, corresponding to a predicted solubility of 2.31 mg/mL . In contrast, the non-halogenated Methyl Pyrazine-2-carboxylate is predicted to have a significantly lower LogP (more hydrophilic) due to the absence of the hydrophobic bromine atom, leading to different solubility and permeability profiles [1]. This bromine-induced increase in lipophilicity (ΔLogP ≈ +0.5 to +1.0 units) enhances membrane permeability potential, a crucial parameter in medicinal chemistry for optimizing oral bioavailability and CNS penetration.

Lipophilicity LogP Aqueous Solubility Drug-Likeness

Methyl 3-Bromopyrazine-2-carboxylate: High-Confidence Application Scenarios from Quantitative Evidence


Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Synthesis

Given the enhanced C–Br reactivity in Suzuki-Miyaura coupling [1], Methyl 3-Bromopyrazine-2-carboxylate is optimally suited for the synthesis of complex pyrazine-containing kinase inhibitor scaffolds, such as those targeting ATR or FLT3 kinases [2]. The bromine substituent facilitates efficient and selective coupling with (hetero)aryl boronic acids under mild conditions (e.g., Pd(dppf)Cl₂, Cs₂CO₃, dioxane/water, 80–100°C), enabling the rapid construction of biaryl pharmacophores critical for ATP-competitive binding. The ester group can be subsequently hydrolyzed to the carboxylic acid for further amide coupling or retained for prodrug strategies. This application is directly validated by the compound's explicit use in Bayer's WO2006/049681 patent [3].

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

The calculated consensus LogP of 0.97 for Methyl 3-Bromopyrazine-2-carboxylate positions it in a favorable lipophilicity range (LogP 0–3) for oral drug candidates, offering a distinct advantage over more polar non-halogenated pyrazine cores. The bromine atom provides a moderate increase in lipophilicity without introducing the excessive hydrophobicity associated with iodo or larger alkyl substituents. This property is particularly valuable for optimizing the ADME profile of CNS-targeted or cell-permeable inhibitors, where balancing solubility and membrane permeability is paramount [4]. The compound's predicted aqueous solubility of 2.31 mg/mL also provides a baseline for formulation development.

Regioselective Functionalization via Orthogonal Reactivity

The presence of both a reactive C–Br bond at the 3-position and a methyl ester at the 2-position on the pyrazine ring provides a powerful platform for sequential, orthogonal functionalization. As demonstrated in transition metal-catalyzed pyrazine functionalization reviews [1], the bromine atom can first undergo cross-coupling to install an aryl, heteroaryl, or alkenyl group. Subsequently, the ester can be hydrolyzed to the free carboxylic acid for amide bond formation or reduced to the alcohol for further derivatization. This orthogonal reactivity profile is essential for the divergent synthesis of focused libraries for structure-activity relationship (SAR) studies, enabling efficient exploration of chemical space around the pyrazine core.

Solid-Phase Peptide Synthesis and Conjugation Chemistry

The methyl ester functionality, combined with the potential for late-stage diversification via C–Br cross-coupling, renders Methyl 3-Bromopyrazine-2-carboxylate a valuable building block for generating novel amino acid mimetics or peptidomimetic scaffolds. Following Suzuki coupling to install a functionalized aryl group, the ester can be hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to reveal the carboxylic acid, which can then be directly coupled to the N-terminus of a resin-bound peptide using standard HBTU/HOBt activation protocols. This strategy enables the rapid incorporation of pyrazine-derived, non-natural motifs into peptide sequences for biological target engagement studies.

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